molecular formula C14H22FN3 B12228795 3-(fluoromethyl)-1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidine

3-(fluoromethyl)-1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidine

Cat. No.: B12228795
M. Wt: 251.34 g/mol
InChI Key: MKYZYOVTLCJCKE-UHFFFAOYSA-N
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Description

3-(fluoromethyl)-1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidine is a complex organic compound that features a fluoromethyl group attached to a piperidine ring, which is further substituted with a cyclopenta[c]pyrazol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(fluoromethyl)-1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[c]pyrazol intermediate, which is then coupled with a piperidine derivative. The fluoromethyl group is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(fluoromethyl)-1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(fluoromethyl)-1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(fluoromethyl)-1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the piperidine and cyclopenta[c]pyrazol moieties contribute to the overall stability and activity of the compound. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)-1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidine
  • 3-(bromomethyl)-1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidine

Uniqueness

3-(fluoromethyl)-1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidine is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to its chloro- and bromo- counterparts. Fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity, making this compound particularly valuable in pharmaceutical research.

Properties

Molecular Formula

C14H22FN3

Molecular Weight

251.34 g/mol

IUPAC Name

3-[[3-(fluoromethyl)piperidin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C14H22FN3/c1-17-14(12-5-2-6-13(12)16-17)10-18-7-3-4-11(8-15)9-18/h11H,2-10H2,1H3

InChI Key

MKYZYOVTLCJCKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCC2=N1)CN3CCCC(C3)CF

Origin of Product

United States

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